2,2,2-trichloro-N-5-quinolinylacetamide
Description
Properties
IUPAC Name |
2,2,2-trichloro-N-quinolin-5-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-9-5-1-4-8-7(9)3-2-6-15-8/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBFGXZADOGCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of Compound 17 and Amonafide
| Parameter | Compound 17 (UNBS3157) | Amonafide |
|---|---|---|
| MTD in Mice | 3–4× higher | Lower |
| Hematotoxicity | Absent | Dose-limiting |
| Tumor Inhibition (L1210) | 80–90% | 60–70% |
| Key Mechanism | Autophagy/senescence | DNA intercalation |
Comparison with 2,2,2-Trifluoro-N-(isoquinolin-5-yl-methyl)acetamide
This trifluoro analog () replaces the trichloro group with trifluoromethyl. Key differences:
- Electron Effects : The trifluoro group’s stronger electron-withdrawing nature may alter binding affinity or metabolic stability.
- Structural Impact : Reduced steric bulk compared to trichloro could influence pharmacokinetics.
Comparison with N-(1,2-dihydro-5-nitro-2-oxo-6-quinolinyl)-N-methylacetamide
This derivative () introduces a nitro group and methyl substituent. Structural implications include:
- Nitro Group : May enhance redox activity or DNA adduct formation but risks mutagenicity.
- Methyl Substituent: Could reduce solubility compared to Compound 17’s dimethylaminoethyl side chain.
- Data Gap: No efficacy or toxicity data available for direct comparison .
Comparison with Other Chloroacetamide Derivatives
N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide ()
- Structure : Incorporates a trifluoromethylphenyl group, increasing lipophilicity.
- Potential Impact: Enhanced membrane permeability but unconfirmed antitumor activity .
N-Benzodioxole-containing Acetamide ()
- Structure : Benzodioxole moiety may engage in π-π stacking or hydrogen bonding.
- Hypothesis : Could modulate target selectivity but lacks reported biological data .
Structural-Activity Relationship (SAR) Insights
- Trichloro Group : Critical for reduced toxicity and sustained efficacy in Compound 17 versus amonafide. Larger halogens (Cl vs. F) may improve DNA/topoisomerase interactions .
- Quinolinyl Core: Facilitates intercalation or protein binding, shared with amonafide but modified in analogs (e.g., nitro or oxazole substitutions) .
- Side Chains: Dimethylaminoethyl in Compound 17 likely enhances solubility and target engagement compared to methyl or nitro groups in analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2,2-trichloro-N-5-quinolinylacetamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing a chloroacetamide intermediate with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under controlled temperature (e.g., 80–100°C) for 5–7 hours can yield intermediates . Optimization includes adjusting solvent polarity, catalyst selection (e.g., triethylamine for deprotonation), and stepwise purification via crystallization or chromatography. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .
| Reaction Parameter | Optimized Conditions | Impact on Yield |
|---|---|---|
| Solvent System | Toluene:water (8:2) | Enhances solubility |
| Temperature | 80–100°C | Accelerates kinetics |
| Catalyst | Triethylamine | Improves selectivity |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions on the quinoline ring. For instance, NMR identifies protons adjacent to the trichloromethyl group (δ ~4.2–4.5 ppm), while NMR resolves carbonyl carbons (δ ~165–170 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), and IR spectroscopy validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as nucleophilic attack on the trichloromethyl group. Software like Gaussian or ORCA predicts transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions .
Q. What strategies are recommended for resolving contradictions in biological activity data from different research studies?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Validate conflicting results using orthogonal methods:
- In vitro : Reproduce cytotoxicity assays (e.g., MTT) with controlled concentrations (IC₅₀ ± SEM).
- In silico : Use molecular docking (AutoDock Vina) to compare binding affinities to target receptors .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .
Q. How can continuous flow systems improve the scalability of this compound synthesis?
- Methodological Answer : Microreactors enable precise control of exothermic reactions (e.g., chlorination steps) via rapid heat dissipation. Automated systems reduce byproduct formation by maintaining consistent residence times. For example, coupling a flow reactor with inline HPLC monitoring allows real-time adjustment of flow rates (0.1–5 mL/min) .
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 60–70% | 85–90% |
| Byproduct Formation | 10–15% | <5% |
Q. What are the key considerations for designing a stability study of this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH Range : 2.0–9.0 (buffers like phosphate or citrate).
- Temperature : 40°C (room temp), 60°C (accelerated), and 4°C (control).
- Analysis : Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Degradation products (e.g., hydrolyzed acetamide) are identified via LC-MS .
Data Management and Ethical Compliance
Q. How should researchers handle data integrity and reproducibility when publishing studies on this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Document reaction conditions (e.g., exact molar ratios, solvent grades).
- Software : Use ELNs (Electronic Lab Notebooks) like LabArchives for traceability.
- Ethics : Disclose all conflicts of interest and confirm compliance with institutional guidelines (e.g., non-human testing per FDA regulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
